Methylpropylarsinic acid
Description
Contextualization of Organoarsenicals in Environmental and Biological Systems
Organoarsenic compounds are characterized by the presence of at least one arsenic-carbon bond. researchgate.net They are found in terrestrial and aquatic environments and can be formed by the biological activity of organisms like bacteria, fungi, and algae. zeszytynaukowe-sgsp.plwikipedia.org This process, known as biomethylation, involves the transformation of inorganic arsenic into methylated organic forms. nih.gov
Table 1: Common Environmental Arsenic Species This table provides a simplified overview of major arsenic categories found in the environment.
| Category | Common Examples | Primary Sources |
| Inorganic Arsenic | Arsenate (As(V)), Arsenite (As(III)) | Natural geological formations, industrial contamination, pesticides zeszytynaukowe-sgsp.plresearchgate.net |
| Organic Arsenic | Monomethylarsonic acid (MMA), Dimethylarsinic acid (DMA), Arsenobetaine (B179536), Arsenosugars | Biomethylation by microorganisms, metabolism in marine organisms wikipedia.orgnih.gov |
Significance of Methylpropylarsinic Acid in Arsenic Biogeochemistry
Among the vast family of organoarsenicals, this compound holds a specific place as a mixed alkyl arsenic compound. Its formation can occur through biological processes where microorganisms, such as the mold Scopulariopsis brevicaulis, act on arsenic compounds, producing mixed methylarsines that can contain other alkyl groups. nih.gov The generation of such compounds is part of the broader biogeochemical cycling of arsenic, where methylation and other transformations play a crucial role. nih.govfrontiersin.org
The microbial conversion of inorganic arsenic often proceeds through a series of reduction and methylation steps, with S-adenosylmethionine typically serving as the methyl donor. nih.gov The formation of compounds like this compound represents a branch in this pathway, demonstrating that biomethylation is not limited to producing only simple methylated species like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). The study of these less common organoarsenicals is important for building a complete picture of arsenic's behavior in the environment. The presence of such compounds highlights the complexity of microbial arsenic metabolism and its contribution to the diversity of arsenic species found in nature. nih.gov
Research Gaps and Objectives for Comprehensive Investigation of this compound
Despite decades of research into arsenic, significant knowledge gaps remain, particularly concerning the full range of organoarsenic compounds and their environmental behavior. researchgate.netnih.gov While much attention has been given to the more common inorganic forms and simple methylated arsenicals like MMA and DMA, more complex or less abundant species such as this compound are not as well-studied. wiley.comrsc.org
Future research objectives should focus on a more comprehensive characterization of these less common organoarsenicals. Key areas for investigation include:
Improved Analytical Methods: Developing more sensitive and specific analytical techniques is crucial for detecting and quantifying trace levels of compounds like this compound in complex environmental matrices such as soil, water, and biological tissues. rsc.org
Metabolic Pathways: There is a need to further unravel the specific microbial and biochemical pathways that lead to the formation and potential degradation of mixed alkyl arsenicals. researchgate.netepfl.ch Identifying the specific microorganisms and enzymes involved is a primary goal. epfl.ch
Environmental Fate and Transport: More studies are required to understand the persistence, mobility, and transformation of this compound in different environmental compartments. This includes its interaction with soil minerals, its potential for bioaccumulation, and its role in the broader arsenic cycle. rsc.org
Toxicological Characterization: While this article excludes a detailed safety profile, a significant research gap exists in the toxicological assessment of many organoarsenic species beyond MMA and DMA. wiley.comindustrialchemicals.gov.au Understanding the biological activity of these compounds is essential for a complete risk assessment.
Addressing these research gaps through integrated, cross-disciplinary studies will enhance our understanding of arsenic's complex biogeochemistry and the specific role of compounds like this compound within it. nih.govnih.gov
Structure
2D Structure
Properties
CAS No. |
73791-45-4 |
|---|---|
Molecular Formula |
C4H11AsO2 |
Molecular Weight |
166.05 g/mol |
IUPAC Name |
methyl(propyl)arsinic acid |
InChI |
InChI=1S/C4H11AsO2/c1-3-4-5(2,6)7/h3-4H2,1-2H3,(H,6,7) |
InChI Key |
BSFPFOQSGBQFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC[As](=O)(C)O |
Origin of Product |
United States |
Synthetic Methodologies for Methylpropylarsinic Acid and Analogues
Established Reaction Pathways for Alkylarsinic Acid Synthesis
The synthesis of alkylarsinic acids, such as methylpropylarsinic acid, traditionally relies on a few key reactions. A prominent method is the Meyer reaction , which involves the alkylation of an arsenite salt with an alkyl halide. dtic.milchempedia.info For instance, sodium arsenite can be treated with an alkyl bromide to produce an alkylarsonic acid salt. dtic.mil Subsequent alkylation of this salt can then yield the desired dialkylarsinic acid. chempedia.info
Another significant pathway involves the reduction of alkylarsonic acids. An alkylarsonic acid salt can be reduced using sulfur dioxide in a concentrated hydrochloric acid solution to form an alkyl dichloroarsine. dtic.mil This intermediate can then be further manipulated to produce the final arsinic acid. dtic.mil
The general synthetic routes for organoarsenic compounds often begin with arsenic(III) oxide or arsenic trichloride (B1173362). wikipedia.orgusa-journals.com Alkylation of arsenic trichloride and its derivatives using organolithium or Grignard reagents is a common method for preparing various organoarsenic compounds, including those that can serve as precursors to alkylarsinic acids. wikipedia.org For example, this approach can yield compounds like dimethylarsenic chloride and methylarsenic dichloride, which can then be reduced to their corresponding arsines. wikipedia.org
Table 1: Key Reactions in Alkylarsinic Acid Synthesis
| Reaction Name | Description | Starting Materials | Key Reagents | Product Type |
| Meyer Reaction | Alkylation of an arsenite salt | Sodium arsenite, Alkyl halide | Alkyl halide | Alkylarsonic acid salt |
| Reduction of Alkylarsonic Acids | Reduction to an intermediate | Alkylarsonic acid salt | Sulfur dioxide, Hydrochloric acid | Alkyl dichloroarsine |
| Alkylation of Arsenic Trichloride | Formation of organoarsenic precursors | Arsenic trichloride | Organolithium or Grignard reagents | Alkylarsenic chlorides |
Novel Catalytic Approaches in Organoarsenic Compound Synthesis
Recent advancements in organometallic chemistry have introduced novel catalytic approaches that show promise for the synthesis of organoarsenic compounds. While organophosphorus catalysis is more developed, the similar redox properties of arsenic and phosphorus suggest potential for analogous catalytic cycles. nih.gov Organoarsenic compounds can undergo oxidation from As(III) to As(V), a process that can be leveraged in catalytic reactions. nih.gov
One area of exploration is the arsa-Wittig reaction , a catalytic alternative to the traditional Wittig reaction that produces olefins from aldehydes. researchgate.net Efficient catalytic arsa-Wittig reactions have been developed using catalysts like 1-phenylarsolane, converting a range of aldehydes into olefins with high yields. researchgate.net This reaction avoids the generation of stoichiometric amounts of phosphine (B1218219) oxide byproducts, a drawback of the phosphorus-based counterpart. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions have found wide application in organic synthesis, with triphenylarsine (B46628) being a useful ligand. usa-journals.com An unprecedented palladium/arsenic-based catalytic cycle has been described for the hydration of nitriles to amides under mild conditions, utilizing palladium chloride and arsenic trioxide as catalysts. frontiersin.org This suggests the potential for developing catalytic systems where an arsenic compound acts as a ligand to facilitate transformations. frontiersin.org The development of such catalytic methods is a key area of research, aiming to overcome the limitations and toxicity concerns associated with traditional stoichiometric reagents in organoarsenic synthesis. nih.gov
Optimization of Reaction Conditions and Yields for this compound Production
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic approach to adjusting various parameters such as temperature, solvent, catalyst, and reaction time. beilstein-journals.orgsigmaaldrich.com The goal is to find the ideal combination of these factors to drive the reaction to completion efficiently while minimizing side reactions and the formation of impurities. nih.gov
For instance, in the synthesis of related organoarsenicals, the choice of solvent and temperature has been shown to significantly impact reaction outcomes. researchgate.net In some cases, the use of a catalyst is essential, while in others, it can be detrimental. researchgate.net For example, the use of aqueous HCl as a catalyst in DMF has been shown to be effective in certain cyclization reactions, whereas bases like triethylamine (B128534) and potassium carbonate were unsuccessful. researchgate.net
The development of robust and reproducible synthetic procedures is a key objective. This often involves moving away from expensive or difficult-to-handle starting materials and finding more cost-effective and reliable routes. nih.gov For example, improvements in the synthesis of an arseno-fatty acid were achieved by developing a better method for preparing a key bromoalkane intermediate, which led to a more reproducible and higher-yielding C-As bond formation step. nih.gov
High-throughput experimentation (HTE) platforms, often combined with machine learning algorithms, are increasingly being used to accelerate the optimization of reaction conditions. beilstein-journals.orgunchainedlabs.com These automated systems can rapidly screen a wide range of parameters, allowing for the efficient identification of optimal conditions. unchainedlabs.com While not yet widely reported specifically for this compound, these modern optimization strategies hold significant potential for improving its production.
Table 2: Factors for Optimization in this compound Synthesis
| Parameter | Description | Potential Impact |
| Temperature | The heat at which the reaction is conducted. | Affects reaction rate and selectivity. Higher temperatures can increase yield but may also lead to decomposition or side products. nih.govresearchgate.net |
| Solvent | The medium in which the reaction takes place. | Influences solubility of reactants and can affect reaction pathways. researchgate.net |
| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Can significantly improve yield and selectivity. The choice of catalyst is critical. nih.govresearchgate.netfrontiersin.org |
| Reaction Time | The duration of the reaction. | Insufficient time may lead to incomplete reaction, while excessive time can result in byproduct formation. nih.govresearchgate.net |
| Reagent Concentration | The amount of reactants per unit volume of solvent. | Can influence reaction rate and equilibrium position. beilstein-journals.org |
Derivatization Strategies for this compound Studies
Derivatization is a common strategy employed in analytical chemistry to modify a compound to make it more suitable for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). americanpharmaceuticalreview.comsigmaaldrich.com For a compound like this compound, which is a carboxylic acid, derivatization can improve its volatility, thermal stability, and detectability. sigmaaldrich.commdpi.com
A common derivatization technique for carboxylic acids is silylation , which involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.commdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com This process masks the hydrophilic carboxyl function, making the molecule more volatile and suitable for GC analysis. mdpi.com
Another approach is alkylation , which can also be used to stabilize the molecule for analysis. americanpharmaceuticalreview.com For carboxylic acids, esterification is a form of alkylation where the acidic proton is replaced by an alkyl group. americanpharmaceuticalreview.com
In the context of trace analysis, derivatization can also be used to introduce a functional group that enhances the sensitivity of detection. americanpharmaceuticalreview.com For example, if the analyte lacks a chromophore for UV detection in HPLC, a derivatizing agent containing a UV-absorbing group can be used. americanpharmaceuticalreview.com
While derivatization is a valuable tool, it is important to optimize the reaction conditions to ensure complete conversion and avoid the formation of side products. americanpharmaceuticalreview.comsigmaaldrich.com The choice of derivatizing reagent and reaction conditions will depend on the specific analytical method being used and the properties of the analyte. sigmaaldrich.com
Table 3: Common Derivatization Strategies for Carboxylic Acids
| Derivatization Method | Reagent Type | Purpose | Analytical Technique |
| Silylation | Trimethylsilyl (TMS) donors (e.g., BSTFA) | Increase volatility, improve thermal stability | Gas Chromatography (GC) |
| Alkylation (Esterification) | Alcohols, alkyl halides | Increase volatility, stabilize the molecule | Gas Chromatography (GC), HPLC |
| Acylation | Acylating agents | Stabilize the molecule, introduce a detectable group | HPLC, GC |
| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFB-Br) | Introduce an electrophoric group for sensitive detection | Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Capture Detection |
Advanced Spectroscopic Characterization of Methylpropylarsinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ⁷⁵As NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of methylpropylarsinic acid, providing information on the connectivity and chemical environment of its atoms.
¹H NMR Spectroscopy provides data on the hydrogen atoms within the molecule. The chemical shifts in the ¹H NMR spectrum are influenced by the electron density around the protons. oregonstate.edu For this compound, distinct signals are expected for the methyl and propyl groups attached to the arsenic atom. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (e.g., triplets, quartets) reveal the neighboring proton environments.
¹³C NMR Spectroscopy offers direct insight into the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its chemical environment. bhu.ac.in For instance, the carbon atoms of the methyl and propyl groups will resonate at different frequencies. Proton-decoupled ¹³C NMR spectra, which are most common, show a single peak for each non-equivalent carbon atom. bhu.ac.in
⁷⁵As NMR Spectroscopy , although less common due to the quadrupolar nature of the arsenic-75 nucleus, can provide direct information about the chemical environment of the arsenic atom. huji.ac.il ⁷⁵As is the only NMR-active isotope of arsenic and has a natural abundance of 100%. huji.ac.il The chemical shift range for arsenic is wide, and the signals are often broad, especially for asymmetric molecules. huji.ac.il The chemical shift of the ⁷⁵As nucleus in this compound would be characteristic of an organoarsenic compound in the As(V) oxidation state. huji.ac.il The reference compound for ⁷⁵As NMR is often 0.5 M NaAsF₆ in CD₃CN. northwestern.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH₃ (next to As) | 1.5 - 2.5 | Singlet |
| ¹H | -CH₂- (propyl, next to As) | 1.8 - 2.8 | Triplet |
| ¹H | -CH₂- (propyl, middle) | 1.4 - 1.9 | Sextet |
| ¹H | -CH₃ (propyl, terminal) | 0.8 - 1.2 | Triplet |
| ¹³C | -CH₃ (next to As) | 15 - 25 | Quartet (in coupled spectrum) |
| ¹³C | -CH₂- (propyl, next to As) | 25 - 35 | Triplet (in coupled spectrum) |
| ¹³C | -CH₂- (propyl, middle) | 15 - 25 | Triplet (in coupled spectrum) |
| ¹³C | -CH₃ (propyl, terminal) | 10 - 15 | Quartet (in coupled spectrum) |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edu In this compound, several key vibrational modes can be identified.
The most prominent feature in the FT-IR spectrum of a carboxylic acid-like structure is the very broad O-H stretching vibration, which typically appears in the range of 3300-2500 cm⁻¹. orgchemboulder.comvscht.cz This broadness is a result of intermolecular hydrogen bonding. orgchemboulder.comdocbrown.info The C=O stretching vibration of the carbonyl group in the arsinic acid moiety is expected to show a strong absorption band between 1760 and 1690 cm⁻¹. orgchemboulder.com
Other characteristic absorptions include the C-H stretching vibrations of the methyl and propyl groups, which are typically observed between 3000 and 2850 cm⁻¹. uc.edu The As=O stretching vibration is also a key feature, though its position can vary. The C-O stretching and O-H bending vibrations provide further confirmation of the structure. orgchemboulder.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info
Table 2: Characteristic FT-IR Absorption Frequencies for this compound This table presents expected absorption ranges for the key functional groups in this compound.
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H | Stretch (Hydrogen-bonded) | 3300 - 2500 | Strong, Very Broad |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Strong |
| C=O (Arsinic Acid) | Stretch | 1760 - 1690 | Strong |
| C-H (Alkyl) | Bend | 1470 - 1365 | Medium |
| C-O | Stretch | 1320 - 1210 | Strong |
| As=O | Stretch | ~900 | Strong |
| O-H | Bend | 1440-1395 and 950-910 | Medium, Broad |
Mass Spectrometry (MS) Techniques in Molecular Identification
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. chemguide.co.uk When analyzing this compound, techniques such as electrospray ionization (ESI) are commonly employed. ncsu.edu
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. docbrown.info The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acid-like compounds include the loss of small neutral molecules or radicals. youtube.com For this compound, one might expect to see fragment ions corresponding to the loss of the propyl group, the methyl group, or the hydroxyl group.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways by isolating a specific ion and inducing further fragmentation. ncsu.edu
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound This table lists plausible fragment ions and their corresponding neutral losses that could be observed in the mass spectrum of this compound.
| Fragment Ion | Neutral Loss | Description |
| [M - CH₃]⁺ | CH₃• | Loss of a methyl radical |
| [M - C₃H₇]⁺ | C₃H₇• | Loss of a propyl radical |
| [M - OH]⁺ | OH• | Loss of a hydroxyl radical |
| [M - H₂O]⁺ | H₂O | Loss of a water molecule |
| [M - COOH]⁺ | COOH• | Loss of a carboxyl radical equivalent |
Advanced Spectroscopic Methods for Intermediates and Reaction Monitoring (e.g., Stopped-Flow Spectrophotometry)
To study the kinetics and mechanisms of reactions involving this compound, advanced techniques like stopped-flow spectrophotometry are employed. This method allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale by measuring changes in absorbance or fluorescence. researchgate.net
Stopped-flow techniques can be coupled with various detectors, such as UV-Vis spectrophotometers or fluorescence spectrometers, to track the formation and decay of reaction intermediates. researchgate.net For instance, if a reaction involving this compound leads to a colored product or intermediate, its concentration can be monitored over time by observing the change in absorbance at a specific wavelength. oberlin.edu This data can then be used to determine reaction rates and elucidate the reaction mechanism. chimia.chajol.info
The determination of arsenic species can also be achieved by coupling techniques like hydride generation with atomic absorption spectrometry or by using high-pressure liquid chromatography-inductively coupled plasma-MS (HPLC-ICP-MS). nih.gov These methods are powerful for speciating and quantifying different arsenic compounds in a mixture. nih.gov
State of the Art Analytical Methodologies for Methylpropylarsinic Acid Speciation
Chromatographic Separation Techniques
Chromatography is a fundamental biophysical technique used to separate, identify, and purify the components of a mixture for both qualitative and quantitative analysis. nih.gov It operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. nih.gov Various chromatographic methods are utilized for the separation of organoarsenic compounds like methylpropylarsinic acid.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Arsenic Speciation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgjopir.in It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential interactions of the analytes with the stationary phase. wikipedia.org HPLC is a cornerstone in the analysis of organic acids and has been widely applied to the speciation of arsenic compounds. sigmaaldrich.com
Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, operates at significantly higher pressures and uses columns with smaller particle sizes (sub-2-μm). jopir.inresearchgate.netijsrtjournal.com This results in enhanced resolution, greater speed, and improved sensitivity compared to conventional HPLC. jopir.inresearchgate.net The move from HPLC to UPLC systems is a trend in many quality control laboratories seeking to optimize analytical methods for better performance. ijsrtjournal.com
Table 1: Comparison of HPLC and UPLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Operating Pressure | Lower (typically up to 400 bar) | Significantly higher (up to 1000 bar or more) ijsrtjournal.com |
| Particle Size | 3-5 µm | Sub-2 µm researchgate.netijsrtjournal.com |
| Resolution | Good | Enhanced jopir.inresearchgate.net |
| Analysis Time | Longer | Shorter ijsrtjournal.com |
| Sensitivity | High | Higher jopir.inresearchgate.net |
| Solvent Consumption | Higher | Lower ijsrtjournal.com |
Ion Chromatography (IC) for Organoarsenic Species Separation
Ion Chromatography (IC) is a technique specifically designed for the separation and quantification of ionic species. diduco.com It is a versatile method used across various industries, including environmental and food analysis. thermofisher.com The separation mechanism in IC is based on ion-exchange interactions between the sample ions and the charged stationary phase within the column. diduco.com For the analysis of anionic species like many organoarsenic compounds, an anion exchange column is employed. diduco.com
IC is particularly well-suited for elemental speciation analysis due to its ability to separate ions based on their charge, size, and polarizability. thermofisher.com When coupled with sensitive detection methods, IC can achieve low detection limits, often in the parts-per-billion (ppb) range. diduco.com The use of a metal-free fluidic path in modern IC systems is advantageous for trace metal analysis as it prevents contamination. thermofisher.comthermofisher.com
Multidimensional Chromatography Approaches for Enhanced Resolution
Two-dimensional liquid chromatography (2D-LC) is a common MDC approach where fractions from a first LC separation are transferred to a second, different LC column for further separation. chromatographyonline.com This technique has been successfully applied to the analysis of complex samples in the biopharmaceutical industry and shows great potential for challenging separations of compounds like organoarsenic species. chromatographyonline.comnih.gov
Elemental Detection Technologies
Following chromatographic separation, sensitive and specific detection is required to quantify the individual arsenic species.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in Organoarsenic Quantification
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at very low concentrations. wikipedia.orgmalvernpanalytical.commeasurlabs.com In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. wikipedia.organalytik-jena.comspectroscopyonline.com The resulting ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. wikipedia.organalytik-jena.com
The coupling of HPLC with ICP-MS (HPLC-ICP-MS) is a powerful and widely established method for speciation analysis. nih.govingeniatrics.comrsc.org This hyphenated technique combines the separation power of HPLC with the high sensitivity and elemental specificity of ICP-MS. thermofisher.comnih.gov It allows for the reliable determination of ultra-trace levels of different arsenic species, including this compound, in a variety of sample matrices. thermofisher.comingeniatrics.com High-resolution ICP-MS (HR-ICP-MS) can further enhance analytical capabilities by physically separating analyte ions from spectral interferences, leading to even more accurate quantification. thermofisher.com
Table 2: Key Features of ICP-MS for Speciation Analysis
| Feature | Description |
| Sensitivity | Capable of detecting elements at trace and ultra-trace levels (ppt to ppq). malvernpanalytical.commeasurlabs.com |
| Specificity | Provides elemental and isotopic information. wikipedia.org |
| Coupling Capability | Easily hyphenated with chromatographic systems like HPLC and IC. thermofisher.comnih.gov |
| Matrix Tolerance | The high temperature of the plasma makes it robust for various sample types. spectroscopyonline.com |
| Quantitative Analysis | Allows for accurate quantification of individual elemental species. thermofisher.com |
Atomic Fluorescence Spectrometry (AFS) Coupled Techniques
Atomic Fluorescence Spectrometry (AFS) is another sensitive detection technique, particularly for hydride-forming elements like arsenic. speciation.netrsc.org In AFS, atoms in the sample are excited by a light source, and the subsequent fluorescence emitted as they return to their ground state is measured. aurorabiomed.com AFS is known for its high sensitivity, low background signal, and relatively simple and cost-effective instrumentation compared to ICP-MS. speciation.net
For arsenic speciation, AFS is often coupled with a hydride generation (HG) system (HG-AFS). researchgate.net The separated arsenic species from the chromatograph are converted into volatile arsines, which are then introduced into the AFS detector. speciation.net The coupling of HPLC with HG-AFS (HPLC-HG-AFS) provides a robust and sensitive method for the determination of arsenic species in various samples. researchgate.net
Emerging Detection Modalities in Arsenic Analysis
While liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) remains a primary technique for arsenic speciation, several emerging detection modalities offer new possibilities for sensitive and selective analysis. nih.gov These advancements are crucial for detecting a wide array of arsenic compounds, including this compound, in various complex matrices.
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) is increasingly being used to identify and characterize novel organoarsenic species. Electrospray ionization (ESI) coupled with mass spectrometry, for instance, has been instrumental in the analysis of arsenic-containing HPLC fractions and confirming species identification through collision-induced dissociation spectra. rsc.org For minor species that are difficult to detect with conventional ESI-MS, high-field asymmetric waveform ion mobility spectrometry (FAIMS) has shown promise. rsc.org FAIMS, when placed between the ESI source and the mass spectrometer, allows for the separation and focusing of ions in the gas phase, thereby reducing matrix interference and enhancing detection of low-concentration species. rsc.org
Fluorescence-Based Sensing: Fluorescence-based sensing has emerged as a popular and efficient method for detecting water contaminants, including organoarsenic compounds. rsc.org This approach has led to the development of various fluorescence chemosensors for the efficient sensing and quantification of organoarsenical feed additives in environmental samples. rsc.org For example, carbon dot (CD)–MnO2 nanocomposites have been developed for the highly sensitive and selective detection of As(III). mdpi.com The fluorescence of the carbon dots is initially quenched by manganese dioxide but is restored in the presence of As(III), enabling detection at very low concentrations. mdpi.com
Biosensors: Whole-cell biosensors are being developed for the selective detection of trivalent methyl and aromatic arsenicals. acs.org These biosensors utilize modified bacterial repressors that show high selectivity towards these organoarsenicals with minimal response to inorganic arsenic. acs.org They offer a practical and low-cost method for detecting the active forms and breakdown products of organoarsenical compounds. acs.org
Other Spectroscopic and Related Techniques: Other spectroscopic techniques are also being explored for arsenic detection. Laser-induced breakdown spectroscopy (LIBS) and X-ray fluorescence (XRF) are two solid-state analysis techniques that have been investigated for arsenic detection. rsc.org XRF is particularly noteworthy as it can directly measure arsenic in solid samples like soil without the need for aqueous extraction. epa.gov Capillary electrophoresis (CE) is another powerful separation technique that, when coupled with a sensitive detector like ICP-MS, can be used for arsenic speciation. epa.govzeszytynaukowe-sgsp.pl
Sample Preparation and Extraction Protocols for Organoarsenicals
The accurate speciation analysis of organoarsenicals like this compound is highly dependent on the sample preparation and extraction protocols employed. tubitak.gov.tr The primary goal is to efficiently extract the target analytes from the sample matrix while preserving their chemical form. d-nb.info
Solvent Extraction and Solid-Phase Microextraction (SPME) Techniques
Solvent Extraction: Solvent extraction is a classical and widely used technique for extracting arsenic species from various matrices. nih.gov The choice of solvent is critical and depends on the polarity of the target analytes. For water-soluble organoarsenicals, mixtures of methanol (B129727) and water are most commonly used. nih.gov The polarity of the solvent can be optimized to enhance the recovery of specific species. nih.gov To aid the extraction process, techniques such as mechanical shaking, magnetic stirring, sonication, and heating are often applied. nih.gov However, traditional solvent extraction can be time-consuming and require large volumes of organic solvents. nih.gov
Solid-Phase Microextraction (SPME): SPME is an emerging, environmentally friendly extraction technique that has gained popularity due to its low consumption of samples and reagents. nih.govmdpi.com It is a miniaturized form of solid-phase extraction (SPE) that combines extraction, concentration, and sample introduction into a single step. nih.gov In SPME, a fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample, and the analytes partition between the sample matrix and the fiber coating. nih.gov The extracted analytes are then thermally desorbed in the injector of a gas chromatograph or eluted with a solvent for liquid chromatography analysis. researchgate.net
The development of new sorbent materials has been a key focus in advancing SPME for arsenic speciation. tubitak.gov.tr For instance, novel SPME fibers functionalized with iron nanoparticles have been developed for the simultaneous microextraction of inorganic and organic arsenic species. nih.gov These homemade fibers have demonstrated good reproducibility, mechanical strength, and solvent resistivity. nih.gov Another approach involves the use of polymeric materials, such as polystyrene-polydimethylsiloxane, loaded into micropipette tips for the selective retention of certain arsenic species. mdpi.com
SPME has been successfully coupled with various analytical instruments, including GC-MS and LC-ICP-MS, for the determination of organoarsenic compounds in environmental and biological samples. nih.govrsc.orgnih.gov The technique offers significant improvements in detection limits compared to conventional solvent extraction methods. nih.gov
Enzymatic Hydrolysis for Analyte Release
For biological samples where organoarsenicals may be bound to or incorporated within complex macromolecules like proteins, enzymatic hydrolysis can be a valuable tool for analyte release. nih.gov This technique utilizes enzymes to break down specific bonds in the sample matrix under mild pH and temperature conditions, thereby releasing the target analytes without altering their chemical form. nih.gov
Enzymes such as trypsin, pancreatin, and pepsin have been used for arsenic speciation extraction. nih.govresearchgate.net The process involves incubating the sample with the selected enzyme, which selectively hydrolyzes proteins and other macromolecules, releasing the bound organoarsenicals into the extraction solution. nih.govwikipedia.org To enhance the efficiency of enzymatic hydrolysis, it can be assisted by techniques like ultrasonication or pressurization. nih.govresearchgate.net For example, pressurized assisted enzymatic hydrolysis (PAEH) with pepsin has been shown to effectively release arsenic species from seafood tissues in a significantly shorter time compared to traditional methods. researchgate.net
Supercritical Fluid Extraction (SFE) Applications
Supercritical fluid extraction (SFE) is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.com Supercritical fluids possess properties intermediate between those of a liquid and a gas, allowing for efficient extraction with high selectivity. ajgreenchem.com SFE is particularly advantageous for the extraction of thermolabile or easily oxidizable compounds due to the low temperatures often employed. mdpi.com
While supercritical CO2 is nonpolar, its solvating power can be modified by adding a small amount of a polar co-solvent, such as methanol. unirioja.es This allows for the extraction of more polar compounds, including some organoarsenicals. For instance, SFE with methanol-modified CO2 has been used to extract arsenic from dogfish muscle. unirioja.es
Derivatization can also be performed in situ during SFE to enhance the extraction of certain arsenic species. unirioja.es For example, arsenic species have been extracted from sand supports by SFE with in-situ derivatization using thioglycolic acid methyl ester, followed by GC analysis. zeszytynaukowe-sgsp.plunirioja.es SFE has also shown potential in reducing the levels of pollutants like arsenic in products such as fish oil. mdpi.com
Quality Control and Validation in Speciation Analysis of this compound
Ensuring the reliability and accuracy of analytical data is paramount in speciation analysis. This is achieved through rigorous quality control (QC) and method validation procedures. d-nb.inforesearchgate.net
Method Validation Parameters: A comprehensive method validation for the speciation analysis of this compound should include the evaluation of several key parameters:
Selectivity: The ability of the method to distinguish the target analyte from other compounds in the sample matrix. mdpi.com
Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.comnih.gov
Accuracy (Trueness and Precision): Accuracy refers to the closeness of the measured value to the true value and is assessed through trueness (bias) and precision (reproducibility). mdpi.com Trueness is often evaluated using certified reference materials (CRMs), while precision is determined by replicate measurements. d-nb.infonih.gov
Recovery: The efficiency of the extraction procedure, determined by analyzing spiked samples. nih.gov
Robustness/Ruggedness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. mdpi.comamericanpharmaceuticalreview.com
Measurement Uncertainty: An estimation of the range of values within which the true value is believed to lie. mdpi.com
Certified Reference Materials (CRMs): The use of certified reference materials (CRMs) is crucial for validating the accuracy of an analytical method. d-nb.infospeciation.net CRMs are materials with well-characterized and certified concentrations of specific analytes. iaea.org For arsenic speciation, several CRMs are available for various matrices, such as marine tissues, rice flour, and water. rsc.orgd-nb.infonih.gov However, the availability of CRMs certified for a wide range of organoarsenic species, including this compound, can be limited. speciation.neteuropa.eu In the absence of a specific CRM, laboratories may use in-house reference materials or participate in interlaboratory comparison studies to assess their performance. speciation.net
Data Tables
Table 1: Comparison of Emerging Detection Modalities for Arsenic Speciation
| Detection Modality | Principle | Advantages | Challenges |
|---|---|---|---|
| High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS)-MS | Ion separation in the gas phase based on mobility in high and low electric fields. rsc.org | Reduced matrix interference, enhanced detection of low-concentration species. rsc.org | Requires specialized instrumentation. |
| Fluorescence-Based Sensing | Detection based on changes in fluorescence intensity upon binding to the analyte. rsc.org | High sensitivity, potential for in-field applications. mdpi.com | Selectivity can be a challenge, potential for matrix effects. mdpi.com |
| Whole-Cell Biosensors | Utilization of microorganisms or their components to detect specific analytes. acs.org | Low cost, high selectivity for specific arsenical forms. acs.org | Response time can be slow, may only detect bioavailable forms. epa.gov |
| X-Ray Fluorescence (XRF) | Measurement of fluorescent X-rays emitted from a sample excited by a primary X-ray source. rsc.org | Direct analysis of solid samples, non-destructive. epa.gov | Lower sensitivity compared to ICP-MS, potential for matrix effects. epa.gov |
Table 2: Overview of Sample Preparation Techniques for Organoarsenicals
| Technique | Principle | Key Features | Typical Analytes |
|---|---|---|---|
| Solvent Extraction | Partitioning of analytes between the sample matrix and a liquid solvent. nih.gov | Widely applicable, can be assisted by heat, sonication, or microwaves. nih.gov | Water-soluble and lipid-soluble organoarsenicals. |
| Solid-Phase Microextraction (SPME) | Extraction and concentration of analytes onto a coated fiber. nih.gov | Miniaturized, solvent-free or solvent-minimized, high preconcentration factor. tubitak.gov.trnih.gov | Volatile and semi-volatile organoarsenicals, can be adapted for non-volatile species. |
| Enzymatic Hydrolysis | Use of enzymes to break down sample matrix and release analytes. nih.gov | Mild conditions, preserves analyte integrity, highly specific. nih.govwikipedia.org | Protein-bound or complexed organoarsenicals in biological tissues. |
| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. mdpi.com | "Green" technique, tunable solvating power, suitable for thermolabile compounds. mdpi.comajgreenchem.com | Nonpolar to moderately polar organoarsenicals. |
Table 3: Key Validation Parameters for Speciation Analysis
| Parameter | Definition | Method of Assessment |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. mdpi.com | Analysis of blank and spiked samples, comparison of chromatograms. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com | Analysis of calibration standards at different concentrations and performing linear regression. |
| Accuracy | The closeness of agreement between the measured value and the true value. mdpi.com | Analysis of Certified Reference Materials (CRMs) or spiked samples. d-nb.info |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. mdpi.com | Replicate analysis of a homogeneous sample (repeatability and intermediate precision). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage. nih.gov | Analysis of pre-spiked and post-spiked samples. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov | Signal-to-noise ratio, standard deviation of the response and the slope of the calibration curve. |
Environmental Fate and Transport Dynamics of Methylpropylarsinic Acid
Adsorption and Desorption Processes in Soil and Sediment Matrices
The mobility of methylpropylarsinic acid in terrestrial and aquatic environments is significantly influenced by its interaction with soil and sediment particles. Adsorption and desorption are key processes that control its concentration in the aqueous phase and, consequently, its potential for transport. ethz.ch
The behavior of arsenicals in soil is complex, with transformations between different species being a key factor. clu-in.org In oxygenated soils, pentavalent arsenic species are typically more stable, while reducing conditions favor the presence of trivalent forms. who.int The leaching of arsenates is often slow due to their tendency to bind to hydrous oxides of iron and aluminum present in the soil. who.int
The adsorption of organic arsenic compounds is influenced by several factors:
Soil Composition: The presence of clays, metal oxides (particularly iron and aluminum oxides), and organic matter content are critical in determining the extent of adsorption. geoscienceworld.org
pH: The pH of the soil solution affects both the surface charge of the soil particles and the speciation of the arsenic acid, thereby influencing the strength of the adsorption. geoscienceworld.org
Presence of Other Ions: Anions such as phosphate (B84403) can compete with arsenate for adsorption sites, potentially leading to increased mobility of the arsenic compound.
Aquatic Transport and Distribution Mechanisms
Once in an aquatic system, this compound can be transported over significant distances, with its distribution being governed by a combination of physical and biogeochemical processes. mdpi.com
The primary mechanisms for aquatic transport include:
Advection and Dispersion: The bulk movement of water currents and turbulent mixing will carry the dissolved compound downstream in rivers or distribute it within lakes and marine environments.
Partitioning to Suspended Sediments: Similar to its interaction with bottom sediments, this compound can adsorb to suspended particles in the water column. This partitioning behavior affects its transport, as the compound can be carried along with the sediment load and eventually be deposited in areas of lower flow. The geochemical behavior of arsenic in the surficial environment shows it to be mobile at the pH values typically found in groundwaters (pH 6.5–8.5) under both oxidizing and reducing conditions. geoscienceworld.org
In the hydrosphere, inorganic arsenic is predominantly found as As(V) in surface waters, while organic species like methylarsonic acid and dimethylarsinic acid are usually present in lower concentrations. clu-in.org The transformation of inorganic arsenic to organic forms is associated with biological activity in the water. who.int Some marine organisms can convert inorganic arsenic into more complex organic compounds. who.int The distribution of arsenic in the environment is dependent on its source, mineralogy, speciation, and biological interactions. geoscienceworld.org
Volatilization and Atmospheric Pathways
Volatilization is a process by which a chemical can move from soil or water into the atmosphere. For some organoarsenic compounds, biomethylation by microorganisms can lead to the formation of volatile arsines, such as trimethylarsine. nih.gov This process has been observed for other arsenic compounds under both aerobic and anaerobic conditions and represents a potential pathway for their entry into the atmosphere. clu-in.orgnih.gov
The potential for this compound to be volatilized would depend on its conversion to a more volatile form, such as a substituted arsine. Fungi and bacteria in soil and sediments are capable of methylating inorganic arsenic to produce volatile arsines. clu-in.org While direct evidence for the volatilization of this compound is lacking, the established microbial methylation pathways for other arsenic compounds suggest that this could be a possible, albeit likely minor, environmental fate pathway. nih.gov The volatilization of arsenic from soil treated with other arsenic compounds has been shown to be most rapid under aerobic conditions, yielding di- and trimethylarsine. nih.gov
Multimedia Environmental Fate Modeling Approaches
These models use the physicochemical properties of a substance (e.g., solubility, vapor pressure, partition coefficients) and environmental parameters to predict its distribution and persistence. ecetoc.orgdefra.gov.uk For a compound like this compound, a multimedia fate model could be used to:
Estimate its likely distribution in different environmental compartments based on its expected properties.
Identify the primary sinks for the compound in the environment.
Assess its potential for long-range transport. ru.nl
Currently, there are no specific multimedia environmental fate models parameterized for this compound in the public domain. However, existing models could be adapted if the necessary input data on its chemical properties were to become available. These models have been successfully applied to other persistent organic pollutants to understand their environmental behavior on regional and global scales. nih.govdefra.gov.uk
Microbial Transformation and Biogeochemical Cycling of Arsenic Species, Including Methylpropylarsinic Acid
Mechanisms of Microbial Methylation and Demethylation of Arsenic Compounds
Microbial transformation of arsenic compounds is a dynamic, bidirectional process involving the sequential addition (methylation) and removal (demethylation) of methyl groups. The classic pathway for biomethylation, often called the Challenger pathway, involves a cycle of reduction and oxidative methylation. nih.govasm.org In this process, pentavalent arsenic, As(V), is first reduced to trivalent arsenic, As(III). Subsequently, a methyl group is enzymatically transferred to the trivalent arsenic, resulting in an oxidative addition. This cycle can repeat to form di- and tri-methylated arsenic species. nih.gov Conversely, demethylation processes can remove these methyl groups, returning the organoarsenicals to inorganic forms. frontiersin.org
The central enzyme responsible for arsenic methylation in microbes is the As(III) S-adenosylmethionine methyltransferase, commonly known as ArsM. frontiersin.orgmdpi.com This enzyme catalyzes the transfer of a methyl group from a donor molecule to a trivalent arsenic substrate.
The primary methyl donor in most aerobic and facultative anaerobic organisms is S-adenosylmethionine (SAM). asm.org During the enzymatic reaction catalyzed by ArsM, the methyl group from SAM is transferred to As(III), yielding a methylated arsenical and S-adenosylhomocysteine. mdpi.com In some anaerobic environments, particularly in methanogenic archaea, methylcobalamin (B1676134) (a form of vitamin B12) can serve as the methyl donor. asm.orgmdpi.com It has been demonstrated that methylcobalamin can methylate As(III) directly in vitro under reducing conditions. mdpi.comoup.com
| Component | Role in Arsenic Methylation | Relevant Organisms | Citations |
|---|---|---|---|
| ArsM (As(III) S-adenosylmethionine methyltransferase) | Enzyme that catalyzes the transfer of a methyl group to trivalent arsenic. | Widespread in bacteria, archaea, and fungi. | frontiersin.orgmdpi.com |
| S-adenosylmethionine (SAM) | Primary methyl group donor in most methylation reactions. | Ubiquitous in most organisms. | asm.org |
| Methylcobalamin (Methyl-B12) | Methyl group donor, particularly in anaerobic bacteria and archaea. | Anaerobic bacteria, methanoarchaea. | asm.orgmdpi.com |
Thiol-containing compounds, especially glutathione (B108866) (GSH), play a fundamental role in arsenic metabolism. wiley.comscielo.br A critical prerequisite for methylation is the reduction of pentavalent arsenicals [As(V)] to their trivalent state [As(III)], as the ArsM enzyme specifically acts on As(III). frontiersin.org Glutathione is a key intracellular reductant that facilitates this conversion. wiley.comscielo.br
Furthermore, trivalent arsenicals have a high affinity for thiol groups, leading to the formation of arsenic-thiol complexes. researchgate.net It has been proposed that these complexes, such as arsenite-GSH conjugates, may be the true substrates for the ArsM methyltransferase enzyme, rather than free arsenite. researchgate.netfrontiersin.org The formation of these complexes can also stabilize the trivalent arsenicals within the cell, preventing re-oxidation and facilitating their entry into the methylation pathway. wiley.com
Identification of Microorganisms Involved in Methylpropylarsinic Acid Transformation (e.g., Bacteria, Fungi, Yeasts)
Scientific literature specifically identifying microbial species that transform this compound is limited. However, research on the biotransformation of other, structurally similar alkyl- and aryl-arsenic compounds provides insight into the types of microorganisms that could potentially metabolize it. A wide array of bacteria, fungi, and yeasts are known to methylate various arsenic compounds. asm.orgnih.gov
Fungi, in particular, have been shown to act on larger organoarsenical substrates. For example, Penicillium chrysogenum can convert ethylarsonate to dimethylethylarsine and allyllarsonate to dimethylallylarsine. nih.gov The yeast Cryptococcus humiculus is capable of methylating phenylarsonic acid. nih.gov These findings suggest that fungi and yeasts possess the enzymatic machinery to handle more complex organoarsenicals and could potentially methylate or otherwise transform this compound.
Demethylation of organoarsenicals has also been observed, often carried out by microbial consortia. For instance, the complete demethylation of methylarsonic acid (MMA) to inorganic arsenite was shown to be a two-step process performed by two different bacteria: a Burkholderia species first reduces MAs(V) to MAs(III), which is then demethylated to As(III) by a Streptomyces species. frontiersin.org This highlights the potential for complex community interactions in the degradation of organoarsenicals.
| Microorganism | Organism Type | Observed Transformation | Substrate | Citations |
|---|---|---|---|---|
| Penicillium chrysogenum | Fungus | Methylation | Ethylarsonate, Allylarsonate | nih.gov |
| Cryptococcus humiculus | Yeast | Methylation | Phenylarsonic acid | nih.gov |
| Burkholderia sp. MR1 | Bacteria | Reduction | Methylarsonic acid (MAsV) | frontiersin.org |
| Streptomyces sp. MD1 | Bacteria | Demethylation | Methylarsonous acid (MAsIII) | frontiersin.org |
| Rhodopseudomonas palustris | Bacteria | Methylation | Inorganic Arsenic (AsIII) | mdpi.com |
| Various Fungi (e.g., Aspergillus, Scopulariopsis) | Fungi | Methylation | Inorganic Arsenic | frontiersin.org |
Influence of Environmental Factors on Microbial Biotransformation (e.g., pH, Temperature, Nutrient Availability)
The rate and extent of microbial arsenic transformation are heavily influenced by a range of environmental conditions. These factors can directly affect microbial growth and enzymatic activity, as well as the chemical speciation and bioavailability of arsenic itself.
| Environmental Factor | Influence on Arsenic Biotransformation | Citations |
|---|---|---|
| pH | Affects arsenic speciation, bioavailability, and microbial activity. The abundance of the arsM gene has been shown to correlate positively with soil pH. However, the concentration of methylated arsenic in pore water has shown a negative correlation with pH, suggesting a complex relationship where pH influences the microbes, but other factors may control the activity of their enzymes. | acs.org |
| Redox Potential (Oxygen) | Alternating anoxic (flooded) and oxic (drained) conditions can significantly impact methylation. The introduction of oxygen into previously anoxic systems has been observed to dramatically increase arsenic methylation. nih.gov In other systems, anaerobic conditions lead to a higher accumulation of methylated species because demethylation processes are slower. nih.gov | nih.govnih.gov |
| Nutrient Availability | The presence of other elements and nutrients is crucial. Phosphate (B84403) can compete with arsenate for uptake into microbial cells, potentially reducing the rate of transformation. researchgate.net The availability of dissolved organic carbon and nitrogen sources (like nitrate) also strongly influences the composition and metabolic activity of the microbial communities responsible for arsenic cycling. acs.orgnih.gov | acs.orgresearchgate.netnih.gov |
| Arsenic Concentration | The abundance of arsenic-transforming microbes and the expression of relevant genes (e.g., arsM) often correlate positively with the concentration of arsenic in the environment, indicating a microbial response to arsenic exposure. | acs.orgnih.gov |
Contribution of Microbial Processes to Arsenic Biogeochemical Cycles
Microbial methylation and demethylation are cornerstone processes in the global biogeochemical cycling of arsenic. nih.govfrontiersin.org These transformations dictate the partitioning of arsenic between solid, aqueous, and atmospheric phases, thereby controlling its environmental mobility and potential for exposure. frontiersin.orgresearchgate.net
One of the most significant contributions of microbial methylation is the production of volatile arsenic compounds, such as mono-, di-, and trimethylarsine. asm.orgfrontiersin.org The volatilization of these gases facilitates the transport of arsenic from soils and waters into the atmosphere, enabling its long-range distribution across ecosystems. nih.gov
Historically, methylation was considered a detoxification mechanism for microbes. However, this view has been revised, as many trivalent methylated intermediates, such as methylarsonous acid [MAs(III)], are significantly more toxic than inorganic arsenite [As(III)]. frontiersin.org This has led to the hypothesis that microbes may use the production of highly toxic methylated arsenicals as a form of "chemical warfare" to outcompete other microorganisms in their environment. frontiersin.org Demethylation completes the cycle by converting organoarsenicals back into inorganic forms, which can then re-enter the methylation pathway or be sequestered in minerals. frontiersin.org These microbial arsenic transformations are intricately linked with other major elemental cycles, including those of carbon, nitrogen, sulfur, and iron, forming a complex network of biogeochemical interactions. nih.gov
Metabolism of Methylpropylarsinic Acid in Non Human Biological Systems
In Vitro Studies on Biotransformation Pathways
In vitro methodologies provide a controlled environment to investigate the metabolic pathways of xenobiotics, including organoarsenicals like methylpropylarsinic acid. These studies typically utilize cellular and subcellular fractions to identify enzymatic processes and metabolic products.
Key enzymes involved in arsenic metabolism are found in various cellular fractions. Phase I reactions, such as those catalyzed by cytochrome P450 enzymes located in the microsomal fraction of hepatocytes, can introduce or expose functional groups. nih.gov Phase II reactions, involving enzymes like glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs) present in the cytosol and microsomes respectively, conjugate the compound or its metabolites to facilitate excretion. merckvetmanual.com
For organoarsenicals, arsenic (V) reduction to arsenic (III) is a critical step, often mediated by reductases and utilizing glutathione (GSH) as a cofactor. Subsequent oxidative methylation is catalyzed by specific methyltransferases, such as arsenic (+3 oxidation state) methyltransferase (As3MT). While this pathway is established for inorganic arsenic, the metabolism of more complex organoarsenicals like this compound may involve similar enzymatic machinery. It is plausible that demethylation or cleavage of the propyl group could occur, although specific enzymatic data for this compound is lacking.
Table 1: Potential Enzymes Involved in the Biotransformation of this compound
| Enzyme Family | Subcellular Location | Potential Role in Metabolism |
| Cytochrome P450 | Microsomes | Oxidation of the propyl group |
| Glutathione S-transferases | Cytosol | Conjugation for detoxification |
| Arsenic (+3) methyltransferase | Cytosol | Further methylation or demethylation |
| Reductases | Cytosol, Mitochondria | Reduction of the arsenic moiety |
This table is based on general knowledge of xenobiotic and arsenic metabolism and does not represent direct experimental evidence for this compound.
The identification of metabolic products and intermediates is crucial for understanding the biotransformation pathway and potential toxicity of a compound. For other organoarsenicals, metabolites are often identified through techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
Given the structure of this compound, potential metabolic transformations could include:
Hydroxylation of the propyl group.
Oxidation to form other arsenic-containing acids.
Demethylation to yield propylarsinic acid.
Cleavage of the carbon-arsenic bond, although this is generally considered a minor pathway for many organoarsenicals.
Conjugation with glutathione or other endogenous molecules.
Studies on microorganisms have shown that they can metabolize various organoarsenicals. nih.govfrontiersin.org For instance, some bacteria are capable of both synthesizing and degrading organoarsenic compounds. frontiersin.org However, specific metabolic products of this compound in microbial or mammalian in vitro systems have not been reported in the available scientific literature.
Biomonitoring Methodologies for Environmental and Animal Exposures to Organoarsenicals
Sample Collection and Preservation for Biomonitoring Studies (Non-Human)
The accurate biomonitoring of organoarsenicals, including methylpropylarsinic acid, in non-human subjects begins with rigorous sample collection and preservation protocols. The choice of sample matrix and preservation method is critical to maintain the integrity of the arsenic species and ensure reliable analytical results. Common biological samples for animal studies include blood, urine, feces, and tissues, while environmental samples may consist of soil and water. medicoswab.comwoah.org
For animal samples, it is essential to use sterile equipment and take care to avoid cross-contamination between specimens. medicoswab.comwoah.org Tissues should be representative of the condition being investigated. woah.org In the case of marine animals, a depuration period may be necessary before analysis to clear the digestive system of sediments or undigested food that could contain confounding arsenic species. nih.gov
Once collected, the preservation of the sample is paramount to prevent the chemical conversion of arsenic species, which can be influenced by factors like pH, temperature, light, and microbial activity. nih.gov Recommended procedures often include:
Freezing or Cooling: Storage at low temperatures is a common method to halt biological activity that could alter the arsenic speciation. nih.gov However, for some samples like seaweed, freezing and subsequent thawing before extraction may lead to the loss of certain organoarsenicals. nih.gov
Freeze-Drying (Lyophilization): This technique is effective for creating stable samples for long-term storage, as the removal of water prevents microbial or chemical conversions. nih.gov
Acidification: Lowering the pH of aqueous samples can help stabilize certain arsenic species. nih.gov
Dark Storage: Protecting samples from light can prevent photochemical degradation of sensitive compounds. nih.gov
Each sample type may require specific handling. For instance, swabs used for collecting material should be placed in an appropriate transport medium and kept cool. woah.org Tissues intended for different analyses (e.g., microbiological vs. chemical) must be handled separately, and formalin-fixed tissues should not be frozen or packed with fresh samples. woah.org Every specimen must be meticulously labeled with details including origin, time of collection, and animal identification to ensure traceability. woah.orgijnrd.org
Analytical Techniques for Organoarsenic Biomonitoring Matrices
The detection and quantification of organoarsenic compounds like this compound in complex biological and environmental matrices require highly sensitive and specific analytical techniques. researchgate.net Sample pretreatment is a crucial first step to extract the analytes from the matrix while preserving their chemical form. nih.gov Mild extraction methods, often using water, methanol-water mixtures, or dilute acids, are preferred for water-soluble organoarsenicals to prevent species conversion. nih.govnih.gov
The gold standard for arsenic speciation analysis is the coupling of a separation technique, most commonly liquid chromatography (LC), with a highly sensitive detection method, such as inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netresearchgate.netresearchgate.net
Liquid Chromatography (LC): This technique separates the different arsenic compounds in the sample extract. Ion chromatography is frequently used for separating polar and ionic species, while reverse-phase liquid chromatography (RP-LC) is employed for neutral or more lipophilic compounds. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Following separation by LC, the sample enters the ICP-MS, which atomizes and ionizes the compounds, allowing for the detection and quantification of arsenic at very low concentrations. researchgate.netresearchgate.net This combination (LC-ICP-MS) is powerful due to its high sensitivity and selectivity. eijppr.com
Other analytical technologies that have been applied to arsenic analysis include:
Graphite Furnace Atomic Absorption (GFAA) researchgate.net
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) researchgate.net
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) researchgate.net
The choice of technique can be influenced by the specific arsenic species of interest and the complexity of the sample matrix. The matrix effect, where co-extracted substances from the sample interfere with the ionization of the target analyte, is a significant challenge in LC-MS-based methods and must be addressed during method development to ensure accuracy. eijppr.com
Table 1: Comparison of Selected Analytical Techniques for Arsenic Speciation
| Technique | Principle | Common Application | Advantages | Disadvantages |
|---|---|---|---|---|
| HPLC-ICP-MS | Combines liquid chromatographic separation with mass spectrometric detection. researchgate.netresearchgate.net | Gold standard for speciation of multiple arsenic forms in complex matrices. researchgate.net | High sensitivity and specificity; can measure multiple species in a single run. eijppr.com | High equipment cost; potential for matrix effects. eijppr.com |
| HG-AAS | Converts certain arsenic species to volatile arsines for atomic absorption detection. researchgate.net | Measurement of inorganic arsenic and some methylated forms. | Good sensitivity for specific volatile species. | Not all organoarsenicals form volatile hydrides efficiently. researchgate.net |
| GFAA | Electrothermal atomization of the sample for atomic absorption measurement. researchgate.net | Primarily for total arsenic determination, but can be coupled with separation. | High sensitivity for total arsenic. | Speciation requires hyphenation with chromatography. |
| LC-MS/MS | Combines liquid chromatography with tandem mass spectrometry. mdpi.com | Quantification of specific organic molecules in biological matrices. mdpi.com | High specificity for molecular structure; excellent for metabolite identification. | Matrix effects can be significant; requires specific standards. eijppr.com |
Estimation of Biological Half-Lives and Disposition in Animal Models
The biological half-life refers to the time it takes for the concentration of a substance in the body to be reduced by half. wikipedia.org This pharmacokinetic parameter is crucial for understanding how long a chemical like this compound persists in an organism, which informs the potential for accumulation and the appropriate timing for sample collection in biomonitoring studies.
The disposition of a compound involves its absorption, distribution, metabolism, and excretion (ADME). Studies in animal models are essential to characterize these processes for specific organoarsenicals. Following exposure, the compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized (often in the liver), and finally excreted, typically through urine and feces. wikipedia.org
For many substances, elimination from the body follows an exponential decay, which can sometimes be complex. A biphasic elimination curve is often observed, with an initial rapid decline representing the distribution of the substance from the blood into tissues, followed by a slower terminal half-life that reflects the ultimate excretion from the body. wikipedia.org The distribution of organoarsenicals can vary, with some accumulating in specific tissues. For example, in aquatic environments, inorganic arsenic taken up by organisms at the bottom of the food chain is biotransformed into a variety of organoarsenic metabolites that are then found in the tissues of animals at higher trophic levels. nih.gov
While extensive data exist for common arsenic species like arsenobetaine (B179536) and dimethylarsinic acid (DMA), specific pharmacokinetic data, including the biological half-life and tissue disposition for this compound in animal models, is not widely available in the public scientific literature. nih.gov Determining these parameters for this compound would require dedicated animal studies that track its concentration over time in various biological matrices like blood, urine, and different organs.
Methodological Advancements in Non-Human Biomonitoring of this compound
Recent advancements in the biomonitoring of organoarsenicals are focused on improving the sensitivity, efficiency, and scope of analytical methods, as well as exploring new sample matrices. While not always specific to this compound, these developments are applicable to its detection.
A key area of progress is in sample preparation and extraction. Optimized methods that use mild conditions are continually being developed to ensure that the chemical form of the arsenic species is preserved from collection to analysis. nih.gov The use of experimental designs, such as fractional factorial design, allows researchers to efficiently identify the optimal conditions for extracting a broad range of organoarsenicals from complex marine matrices. nih.gov
In analytical instrumentation, the continuous improvement of technologies like ICP-MS and high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) allows for lower detection limits and more robust analyses. researchgate.netnih.gov The development of methods to mitigate matrix effects, such as improved sample clean-up procedures or the use of advanced internal standards, enhances the accuracy of quantification in complex samples like tissue homogenates. eijppr.com
Furthermore, there is growing interest in the use of non-invasive sample matrices for biomonitoring in both human and animal studies. researchgate.net While blood is a standard matrix, its collection is invasive. researchgate.net Matrices like hair and nails are being explored as they can provide information on exposure over a longer time frame and are easy to collect, transport, and store. researchgate.netmdpi.com For these alternative matrices to be effective for quantitative biomonitoring, correlations must be established between the chemical concentrations found in them and those in traditional matrices like blood or urine. researchgate.net The application of these non-invasive matrices to the monitoring of this compound in animal studies represents a potential future advancement.
Emerging Research Perspectives and Future Directions
Integration of Omics Technologies (e.g., Metabolomics) in Methylpropylarsinic Acid Research
The integration of "omics" technologies, particularly metabolomics, represents a significant leap forward in understanding the biological effects of this compound. Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system in response to a chemical exposure. researchgate.net
For this compound, metabolomics can be employed to:
Identify specific metabolic pathways disrupted by exposure, offering clues to its mechanism of toxicity.
Discover sensitive and specific biomarkers of exposure and effect in various biological matrices like urine and serum.
Elucidate the metabolic fate of the compound within an organism, tracking its biotransformation products.
This approach moves beyond traditional toxicological endpoints to provide a comprehensive snapshot of the metabolic perturbations caused by this compound, enhancing our understanding of its potential health risks.
| Technology | Application in this compound Research | Potential Insights |
| Metabolomics | Profiling of endogenous metabolites in response to exposure. | Identification of toxicity mechanisms, discovery of exposure biomarkers, understanding of biotransformation pathways. |
| Transcriptomics | Analysis of gene expression changes following exposure. | Revelation of cellular response pathways, identification of genes involved in detoxification. |
| Proteomics | Study of protein expression and modification due to exposure. | Understanding of functional changes in cells, identification of protein targets of toxicity. |
Application of Artificial Intelligence and Machine Learning in Analytical and Environmental Fate Studies
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to analyze complex datasets in environmental science. For organoarsenic compounds like this compound, these technologies offer the potential to revolutionize how we predict their environmental behavior and enhance analytical methodologies.
In the broader field of arsenic research, ML models have already been successfully applied to:
Predict arsenic removal efficiency: Artificial neural network (ANN) models have been developed to predict the efficiency of arsenic adsorption from contaminated water based on various parameters like pH and initial arsenic concentration. mdpi.com
Forecast environmental distribution: Machine learning algorithms can predict the bioaccessibility of arsenic in soils by analyzing a range of soil properties, which is crucial for risk assessment. nih.gov
Improve analytical detection: A convolutional neural network-based image recognition system has been developed for the on-site detection of arsenic, offering a real-time, cost-effective solution. nih.govacs.org
For this compound, AI and ML could be specifically applied to:
Model Environmental Fate: Develop predictive models for its transport, transformation, and persistence in soil and water systems based on environmental variables.
Enhance Analytical Chemistry: Optimize separation and detection parameters in complex analytical techniques like chromatography and mass spectrometry.
Predict Adsorption Behavior: ML algorithms, such as XGBoost, have shown high accuracy in predicting the adsorption of arsenic species onto materials like biochar, a technique that could be adapted for this compound. nih.gov
These computational approaches can process vast amounts of data to identify patterns and relationships that are not apparent through traditional analysis, leading to more accurate predictions and efficient experimental designs.
| AI/ML Application | Relevance to this compound | Example from Broader Arsenic Research |
| Predictive Modeling | Forecasting environmental fate (transport, degradation) and bioavailability. | Random Forest models predicting arsenic bioaccessibility in global soil datasets. nih.gov |
| Analytical Method Optimization | Enhancing the performance of chromatographic and spectroscopic detection. | ANN models optimizing parameters for arsenic removal from water. mdpi.com |
| Sustainable Remediation | Predicting the effectiveness of remediation techniques like adsorption on biochar. | XGBoost models predicting arsenite and arsenate sorption on various biochars. nih.gov |
Development of Green Analytical Chemistry Approaches for Organoarsenic Analysis
Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical methods that minimize environmental impact and enhance operator safety. researchgate.net This involves reducing the use of hazardous solvents, decreasing waste generation, minimizing energy consumption, and automating procedures.
The analysis of organoarsenic compounds, including this compound, traditionally relies on techniques that may not align with GAC principles. However, significant progress is being made. Key green approaches applicable to organoarsenic analysis include:
Microextraction Techniques: Miniaturized sample preparation methods like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) drastically reduce or eliminate the need for organic solvents. nih.gov These techniques are efficient, fast, and environmentally friendly, making them ideal for preconcentrating organoarsenic compounds from environmental samples before analysis. nih.gov
Development of Novel Sorbents: Research into new, sustainable sorbent materials for extraction and separation can further green the analytical workflow.
Alternative Detection Systems: Exploring techniques like X-ray fluorescence (XRF) spectroscopy, which is non-destructive and rapid, can reduce the need for complex sample preparation and chemical reagents. researchgate.net
By adopting these green chemistry principles, the analytical procedures for this compound can become more sustainable, cost-effective, and safer without compromising analytical performance.
Interdisciplinary Research on this compound in Complex Environmental and Biological Matrices
Understanding the complete picture of this compound's impact requires a departure from siloed research. An interdisciplinary approach, integrating expertise from chemistry, biology, geology, environmental science, and toxicology, is essential for tackling the complexity of its behavior in real-world systems.
Future research should focus on the interplay between this compound and its surroundings, for example:
In Environmental Matrices (Soil and Water): Investigating how soil geochemistry (e.g., iron content, pH) and microbial activity influence the speciation, mobility, and bioavailability of this compound. nih.govnih.govresearchgate.net This requires collaboration between analytical chemists, soil scientists, and microbiologists.
In Biological Systems (Plants and Animals): Studying the uptake, translocation, and detoxification mechanisms of this compound in organisms. nih.gov This involves plant physiologists, toxicologists, and biochemists working together to trace the compound's journey from the environment into the food chain.
At the Science-Policy Interface: Fostering collaboration between researchers, risk assessors, and policymakers is crucial for translating scientific findings into effective management and mitigation strategies. The international congress series "Arsenic in the Environment" exemplifies such a platform, bringing together diverse professionals to address the global arsenic challenge. routledge.com
By breaking down disciplinary barriers, researchers can develop a more comprehensive and predictive understanding of the risks associated with this compound in complex and interconnected systems.
Q & A
Q. What are best practices for structuring a manuscript on this compound’s environmental persistence?
- Methodological Answer :
- Introduction : Highlight gaps in arsenic speciation research and regulatory challenges.
- Methods : Detail extraction protocols and QC/QA measures for reproducibility.
- Discussion : Contrast findings with prior studies (e.g., dimethylarsinic acid degradation rates) and propose mitigation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
